molecular formula C9H9F3N2O B14853976 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one

1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one

Cat. No.: B14853976
M. Wt: 218.18 g/mol
InChI Key: ATFYWZXWHOPETB-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one is a heterocyclic compound featuring a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one typically involves the reaction of methyl hydrazine hydrochloride with ethyl 4,4,4-trifluoroacetoacetate in the presence of ethanol. The reaction mixture is heated to 80°C for 15 hours and then cooled to room temperature. Sodium hydroxide is added to the mixture, which is then stirred for an additional hour .

Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods are designed to minimize by-products and optimize reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness: 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one is unique due to its specific indazole structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)-5,7-dihydro-4H-indazol-6-one

InChI

InChI=1S/C9H9F3N2O/c1-14-7-4-5(15)2-3-6(7)8(13-14)9(10,11)12/h2-4H2,1H3

InChI Key

ATFYWZXWHOPETB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(=O)C2)C(=N1)C(F)(F)F

Origin of Product

United States

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